1-(4-Bromo-3-fluorophenethyl)pyrrolidine

Monoamine transporter pharmacology Serotonin reuptake inhibition Species-dependent binding

1-(4-Bromo-3-fluorophenethyl)pyrrolidine (CAS: 2748610-32-2) is a halogen-substituted pyrrolidine derivative with the molecular formula C₁₂H₁₅BrFN and a molecular weight of 272.16 g/mol. The compound features a pyrrolidine ring attached via an ethylene linker to a phenyl ring bearing bromine at the para-position and fluorine at the meta-position.

Molecular Formula C12H15BrFN
Molecular Weight 272.16 g/mol
Cat. No. B8164363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-fluorophenethyl)pyrrolidine
Molecular FormulaC12H15BrFN
Molecular Weight272.16 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCC2=CC(=C(C=C2)Br)F
InChIInChI=1S/C12H15BrFN/c13-11-4-3-10(9-12(11)14)5-8-15-6-1-2-7-15/h3-4,9H,1-2,5-8H2
InChIKeyUNDMPRYBYCZPGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-3-fluorophenethyl)pyrrolidine: Chemical Properties and Procurement Considerations


1-(4-Bromo-3-fluorophenethyl)pyrrolidine (CAS: 2748610-32-2) is a halogen-substituted pyrrolidine derivative with the molecular formula C₁₂H₁₅BrFN and a molecular weight of 272.16 g/mol . The compound features a pyrrolidine ring attached via an ethylene linker to a phenyl ring bearing bromine at the para-position and fluorine at the meta-position [1]. This structural arrangement places it within the broader class of pyrrolidine-constrained phenethylamines, a scaffold extensively investigated for dipeptidyl peptidase IV (DPP4) inhibition in type 2 diabetes drug discovery [2]. As a tertiary amine with dual halogen substitution, the compound offers distinct synthetic versatility through cross-coupling reactions (Suzuki, Buchwald-Hartwig) enabled by the bromine atom, while the fluorine substituent modulates electronic properties and metabolic stability .

Why 1-(4-Bromo-3-fluorophenethyl)pyrrolidine Cannot Be Substituted by Generic Analogs: Key Differentiation Drivers


The pyrrolidine-constrained phenethylamine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where minor modifications to the aryl ring or amine moiety produce substantial shifts in potency and selectivity. In neuronal nicotinic acetylcholine receptor (nAChR) ligand series, aryl ring substitution alone drives Ki values from 46 nM to >10,000 nM across structurally similar analogs [1]. Similarly, in DPP4 inhibitor programs, N-substituent optimization guided by co-crystal structural data yielded >400-fold potency improvements over initial screening hits [2]. The specific 4-bromo-3-fluoro substitution pattern in the target compound confers a unique combination of electronic effects—fluorine's strong electron-withdrawing character at the meta-position enhances metabolic stability and modulates receptor binding [3], while the para-bromine serves as a versatile synthetic handle for late-stage diversification via cross-coupling. In-class analogs with different halogen patterns (e.g., 4-chloro-3-fluoro or 4-bromo-3-chloro) or alternative amine moieties (e.g., piperidine, morpholine) produce meaningfully different pharmacological profiles that cannot be assumed equivalent without empirical validation .

Quantitative Differentiation Evidence for 1-(4-Bromo-3-fluorophenethyl)pyrrolidine


Serotonin Transporter (SERT) Inhibition: Human vs. Rat Species Comparison

1-(4-Bromo-3-fluorophenethyl)pyrrolidine exhibits moderate inhibition of the human serotonin transporter (hSERT) with an IC₅₀ value of 350 nM when evaluated for serotonin uptake inhibition in HEK293 cells expressing hSERT [1]. In contrast, binding affinity at the rat serotonin transporter (rSERT) is substantially weaker, with a Ki value of 1,610 nM (1.61 × 10³ nM) as determined using [³H]paroxetine displacement assays in male Sprague-Dawley rat preparations [2]. This approximately 4.6-fold species-dependent difference in potency represents a critical consideration for researchers transitioning between in vitro human target assays and rodent in vivo models.

Monoamine transporter pharmacology Serotonin reuptake inhibition Species-dependent binding

Norepinephrine Transporter (NET) Potency: Quantitative Differentiation from SERT

The compound demonstrates markedly higher potency at the human norepinephrine transporter (NET) relative to the serotonin transporter (SERT). At human NET expressed in HEK293 cells, 1-(4-bromo-3-fluorophenethyl)pyrrolidine inhibits norepinephrine uptake with an IC₅₀ value of 29 nM [1]. This represents a 12-fold greater potency compared to its activity at human SERT (IC₅₀ = 350 nM) in the same cellular expression system [2]. This NET-preferring inhibitory profile distinguishes the compound from balanced or SERT-preferring reuptake inhibitors within the pyrrolidine-constrained phenethylamine class.

Monoamine transporter selectivity NET inhibition Reuptake inhibitor profiling

Dopamine Transporter (DAT) Minimal Activity: Class-Level Selectivity Profile

The compound exhibits minimal to negligible activity at the human dopamine transporter (DAT), with an IC₅₀ value of 6,300 nM (6.30 × 10³ nM) for dopamine uptake inhibition in HEK293 cells expressing human DAT [1]. This weak DAT activity—217-fold lower potency than at NET and 18-fold lower than at SERT—indicates that 1-(4-bromo-3-fluorophenethyl)pyrrolidine is not a pan-monoamine reuptake inhibitor. In contrast, certain 3,3-disubstituted pyrrolidine analogs developed as triple reuptake inhibitors achieve low nanomolar potency across SERT, NET, and DAT with balanced activity profiles [2]. The target compound's negligible DAT engagement reduces the likelihood of dopaminergic-mediated effects and associated off-target concerns.

DAT selectivity Monoamine transporter profiling Off-target assessment

Dopamine D3 Receptor: Functional Selectivity Over D2 and Other Aminergic Targets

The compound demonstrates measurable but moderate binding affinity at the human dopamine D3 receptor, with a Ki value reported as >8,000 nM (>8.00 × 10³ nM) [1]. While this represents relatively weak binding, the D3 receptor is known within the phenethylamine-pyrrolidine class as a target where certain analogs exhibit functional selectivity. The compound's activity profile across aminergic targets—SERT (IC₅₀ = 350 nM), NET (IC₅₀ = 29 nM), DAT (IC₅₀ = 6,300 nM), and D3 (Ki > 8,000 nM)—reveals a NET > SERT > DAT ≥ D3 rank order of potency. This distinguishes the compound from analogs that demonstrate more balanced D3/SERT/NET profiles or those optimized primarily for dopaminergic engagement.

Dopamine receptor pharmacology D3 selectivity CNS drug discovery

Synthetic Versatility: Dual Halogen Pattern Enables Divergent Functionalization

The 4-bromo-3-fluoro substitution pattern confers distinct synthetic advantages compared to mono-halogenated or alternative di-halogenated phenethylpyrrolidine analogs. The para-bromine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling late-stage diversification into aryl-aryl and aryl-amine derivatives . Simultaneously, the meta-fluorine atom remains intact during such transformations, preserving beneficial electronic and metabolic properties in derived compounds. In contrast, analogs bearing only fluorine lack a convenient cross-coupling handle, while those with alternative halogen patterns (e.g., 4-chloro-3-fluoro) exhibit different reactivity profiles in coupling reactions due to the lower reactivity of aryl chlorides versus aryl bromides in many catalytic systems .

Cross-coupling chemistry Medicinal chemistry building block Late-stage functionalization

Optimal Research and Industrial Applications for 1-(4-Bromo-3-fluorophenethyl)pyrrolidine


CNS Drug Discovery: NET-Preferring Monoamine Reuptake Inhibitor Lead Optimization

The compound's NET-preferring profile (IC₅₀ = 29 nM at human NET, 12-fold selectivity over SERT, 217-fold over DAT) [1] positions it as a valuable starting point for developing noradrenergic-targeted therapeutics. In depression and ADHD research programs seeking enhanced noradrenergic tone without significant dopaminergic activation, this selectivity fingerprint reduces the polypharmacology associated with balanced triple reuptake inhibitors [2]. The 4.6-fold species-dependent difference between human SERT (IC₅₀ = 350 nM) and rat SERT (Ki = 1,610 nM) [3] must be carefully accounted for in preclinical rodent efficacy models—a critical consideration when transitioning from in vitro human target validation to in vivo behavioral pharmacology.

Medicinal Chemistry: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The para-bromine substituent provides an optimal synthetic handle for palladium-catalyzed cross-coupling reactions, enabling efficient generation of diverse compound libraries through Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids or Buchwald-Hartwig amination . Unlike mono-fluorinated phenethylpyrrolidines that lack a reactive halogen for diversification, this compound supports parallel synthesis strategies where the pyrrolidine-phenethylamine core remains constant while the 4-position is systematically varied. The meta-fluorine remains intact during these transformations, preserving beneficial electronic effects (reduced basicity, enhanced metabolic stability) in all library members [4].

Pharmacological Tool Compound: Characterizing Species-Dependent SERT Pharmacology

The compound's substantial species difference in SERT engagement—350 nM at human SERT vs. 1,610 nM at rat SERT [5]—makes it a useful tool for investigating species-dependent pharmacology of monoamine transporters. Researchers studying translational discordance between rodent behavioral models and human target engagement can employ this compound to dissect whether observed efficacy differences arise from true target pharmacology versus species-dependent binding kinetics. This application is particularly relevant for programs where human in vitro potency fails to translate to rodent in vivo efficacy [6].

DPP4 Inhibitor Scaffold Exploration: Pyrrolidine-Constrained Phenethylamine Core

As a pyrrolidine-constrained phenethylamine derivative, the compound shares the core scaffold with clinically validated DPP4 inhibitors for type 2 diabetes [7]. The pyrrolidine ring constraint was identified as a key structural feature enabling >400-fold potency improvements over initial cyclohexene-based screening hits through optimized N-substituent positioning guided by co-crystal structural data [8]. The target compound's specific halogenation pattern may be explored for generating novel DPP4 inhibitor analogs with differentiated binding modes, particularly given the established role of halogen bonding in DPP4 active site interactions [9].

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